Heptanoyl chloride

Descripción

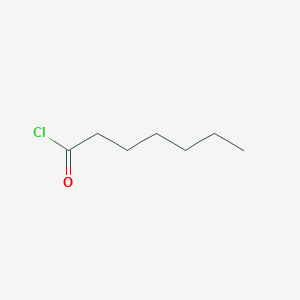

Structure

3D Structure

Propiedades

IUPAC Name |

heptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVODTZQZHMTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062496 | |

| Record name | Heptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid with a pungent odor; [Acros Organics MSDS] | |

| Record name | Heptanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2528-61-2 | |

| Record name | Heptanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2528-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2P33BJ4B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Heptanoyl Chloride Production

Conventional Routes for Heptanoyl Chloride Synthesis

The traditional methods for producing this compound predominantly involve the reaction of heptanoic acid with specific chlorinating agents. ontosight.ai These well-established routes are widely used in industrial settings.

Reaction of Heptanoic Acid with Thionyl Chloride

One of the most common methods for synthesizing this compound is the reaction of heptanoic acid with thionyl chloride (SOCl₂). smolecule.comdatavagyanik.com This reaction is favored for its efficiency and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies their removal from the reaction mixture. smolecule.com

The general chemical equation for this reaction is: C₇H₁₄O₂ + SOCl₂ → C₇H₁₃ClO + SO₂ + HCl smolecule.com

The reaction is often carried out by refluxing heptanoic acid with an excess of thionyl chloride. pjoes.com In some procedures, a catalyst such as N,N-dimethylformamide (DMF) is added to facilitate the reaction, which can be completed by heating for a specific duration. pjoes.comchemicalbook.com For instance, one method describes refluxing the mixture until the heptanoic acid is fully consumed, which can take between 2 to 20 hours. mdpi.com Another variation involves stirring the reactants at room temperature for an extended period, followed by removal of the excess halogenating agent and solvent under reduced pressure. prepchem.com

| Reactants | Catalyst/Conditions | Byproducts | Reference |

| Heptanoic Acid, Thionyl Chloride | N,N-dimethylformamide, Heating for 3h | Sulfur Dioxide, Hydrogen Chloride | chemicalbook.com |

| Heptanoic Acid, Thionyl Chloride | Dry Benzene, Dimethylformamide, Room Temperature for 22h | - | prepchem.com |

| Heptanoic Acid, Thionyl Chloride | Reflux | Sulfur Dioxide, Hydrogen Chloride | pjoes.commdpi.com |

Reaction of Heptanoic Acid with Phosphorus Pentachloride

Another established method for producing this compound involves the reaction of heptanoic acid with phosphorus pentachloride (PCl₅). ontosight.aidoubtnut.com This reaction effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding the desired acyl chloride. doubtnut.comchemtube3d.com

The reaction proceeds via the formation of this compound, along with the byproducts phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). doubtnut.comchemtube3d.com The formation of the strong phosphorus-oxygen double bond in phosphorus oxychloride helps to drive the reaction to completion. chemtube3d.com

The general chemical equation is: C₇H₁₄O₂ + PCl₅ → C₇H₁₃ClO + POCl₃ + HCl

This method is a reliable route for synthesizing acyl chlorides from their corresponding carboxylic acids. chemtube3d.com The reaction mechanism involves a cyclic transition state and subsequent nucleophilic addition of chloride. chemtube3d.com

| Reactants | Products | Byproducts | Reference |

| Heptanoic Acid, Phosphorus Pentachloride | This compound | Phosphorus Oxychloride, Hydrogen Chloride | ontosight.aidoubtnut.comchemtube3d.com |

| Acetic Acid, Phosphorus Pentachloride | Acetyl Chloride | Phosphorus Oxychloride, Hydrogen Chloride | doubtnut.com |

Emerging Synthetic Pathways for this compound

Research into more sustainable and efficient synthetic methods has led to the exploration of new catalytic systems and reaction conditions. While conventional methods are robust, emerging pathways aim to reduce waste and improve reaction efficiency.

Catalytic methods are being developed to enhance the yield and purity of this compound, making the production process more environmentally friendly. datavagyanik.com For example, sulfated zirconia has been identified as an efficient and recyclable catalyst for the acylation of ferrocene (B1249389) with acyl chlorides like this compound under reflux conditions in dichloroethane. semanticscholar.org This suggests the potential for using solid acid catalysts in the synthesis of this compound itself, which could offer advantages in terms of catalyst separation and reuse.

Furthermore, advancements in "green chemistry" are promoting innovations for sustainable manufacturing. datavagyanik.com This includes the development of processes that minimize waste, such as the efficient recycling of off-gases like HCl and SO₂ generated during chlorination reactions. cabb-chemicals.com

Process Optimization and Scale-Up in this compound Synthesis

Optimizing the synthesis of this compound for industrial-scale production involves several key considerations, including reaction conditions, catalyst efficiency, and waste management. datavagyanik.comcabb-chemicals.com

Process optimization often focuses on improving reaction kinetics and yield. For instance, in the thionyl chloride method, the use of catalysts like N,N-disubstituted formamides can increase the reaction rate. google.com Patents describe methods where the addition of hydrogen chloride during or after the reaction of a carboxylic acid with thionyl chloride or phosgene (B1210022) can lead to high yields and products with low color numbers. google.com

For large-scale production, continuous processing offers advantages over batch processing. Continuous reaction, work-up, and distillation can lead to a more efficient and controlled manufacturing process. cabb-chemicals.com A critical aspect of scaling up is the management of byproducts. Integrated systems that allow for the recycling of off-gases like HCl and SO₂ significantly improve the sustainability and cost-effectiveness of the process by preventing waste generation. cabb-chemicals.com This is exemplified by systems that capture these gases for reuse or conversion into other valuable chemicals. cabb-chemicals.com

The transition from laboratory-scale synthesis to industrial production requires careful consideration of heat transfer, mass transfer, and reaction kinetics to ensure safe and efficient operation. Automation and process control are also crucial for maintaining consistent product quality and optimizing resource utilization. datavagyanik.com

Key Chemical Reactions of Heptanoyl Chloride

Acylation of Amines and Alcohols

This compound readily reacts with amines to form N-heptanoyl amides and with alcohols to form heptanoate (B1214049) esters. smolecule.com These reactions are examples of nucleophilic acyl substitution, where the amine or alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct. libretexts.orgresearchgate.net

Kinetics and Thermodynamics of Acylation Reactions.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce a heptanoyl group onto an aromatic ring. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). sigmaaldrich.comsigmaaldrich.com For example, the reaction of this compound with 2-ethylthiophene (B1329412) in the presence of stannic chloride yields 2-ethyl-5-heptanoylthiophene. sigmaaldrich.comsigmaaldrich.com

Reactions with Amines Forming Amides.

Synthesis of Other Heptanoyl Derivatives

This compound serves as a precursor for the synthesis of a variety of other compounds containing the heptanoyl moiety. For instance, it can be reduced to form heptanal (B48729) (an aldehyde) or heptanol (B41253) (an alcohol). libretexts.org It can also be used to synthesize γ-ketoaldehydes and other complex organic molecules. chemicalbook.comsigmaaldrich.com

Applications of Heptanoyl Chloride in Complex Organic Synthesis

Synthesis of Diverse Carboxylic Acid Derivatives

Heptanoyl chloride's reactivity makes it an excellent starting material for a variety of carboxylic acid derivatives. solubilityofthings.com As an acyl chloride, it readily undergoes nucleophilic acyl substitution, allowing for the introduction of the heptanoyl group into a wide range of molecules. solubilityofthings.com

Esterification Reactions for Advanced Organic Molecules

Esterification, the reaction between an alcohol and a carboxylic acid derivative, is a fundamental transformation in organic chemistry, and this compound is a key player in this process. chemguide.co.uk3vsigmausa.com The reaction of this compound with alcohols is a vigorous, often exothermic, process that yields esters and hydrogen chloride gas. chemguide.co.uk This method is particularly advantageous for creating advanced organic molecules where specific ester functionalities are required. chemimpex.com

The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride ion, resulting in the formation of the ester. The high reactivity of this compound allows these reactions to proceed readily, often at room temperature, without the need for a catalyst. chemguide.co.uk

Table 1: Examples of Esterification Reactions with this compound

| Alcohol Reactant | Ester Product | Significance |

| Ethanol | Ethyl heptanoate (B1214049) | Used in flavors and fragrances. chemimpex.com |

| Complex polyols | Polyol heptanoates | Can be used in the modification of polymers to enhance properties like those needed for coatings and adhesives. chemimpex.com |

| Steroidal alcohols | Steroid heptanoates | Important in pharmaceutical applications for modifying the properties of steroid-based drugs. |

These esterification reactions are crucial for synthesizing molecules with tailored properties, such as improved solubility or specific biological activity. chemimpex.com

Amidation Reactions for Complex Molecular Architectures

Similar to esterification, amidation reactions involving this compound are a powerful tool for constructing complex molecular architectures. chemimpex.com The reaction of this compound with primary or secondary amines yields N-substituted amides. goong.com This reaction is fundamental to the synthesis of a vast array of organic compounds, including many pharmaceuticals and polymers. smolecule.com

The mechanism is analogous to esterification, involving the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of this compound, followed by the elimination of hydrogen chloride. The resulting amide bond is a key structural feature in many biologically active molecules and advanced materials. nih.gov

Table 2: Examples of Amidation Reactions with this compound

| Amine Reactant | Amide Product | Significance |

| Ammonia | Heptanamide | A simple amide, can be a precursor for other functional groups. |

| Amino acids | N-heptanoyl amino acids | Used in biochemical research to study protein interactions and functions. chemimpex.com |

| Complex primary and secondary amines | Polyfunctional amides | Building blocks for complex pharmaceuticals and specialty polymers. smolecule.comnih.gov |

The ability to form stable amide linkages is critical in medicinal chemistry and materials science, enabling the synthesis of molecules with precise three-dimensional structures and functionalities.

Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of numerous compounds for the pharmaceutical and agrochemical industries. chemimpex.comdatavagyanik.com Its ability to introduce a seven-carbon lipophilic chain can significantly alter the properties of a parent molecule, often enhancing its biological activity or improving its formulation characteristics. chemimpex.com

Synthesis of Specific Biologically Active Compounds (e.g., 5α-dihydrotestosterone heptanoate)

A notable application of this compound is in the synthesis of steroid esters, such as 5α-dihydrotestosterone heptanoate. chemicalbook.comscientificlabs.co.uksigmaaldrich.com In this synthesis, the hydroxyl group of 5α-dihydrotestosterone is acylated with this compound. This esterification modifies the steroid's pharmacokinetic profile, often leading to a more sustained release and prolonged duration of action when administered. This compound has also been used in the synthesis of γ-ketoaldehydes and in the preparation of ester-linked bilayer films. chemicalbook.comsigmaaldrich.com

Fine Chemical and Specialty Chemical Production utilizing this compound

Beyond its role in the pharmaceutical and agrochemical sectors, this compound is a valuable reagent in the broader fine and specialty chemical industries. datavagyanik.com Its versatility allows for the production of a wide array of chemicals with specific functionalities and applications. chemimpex.com

This compound is employed in the synthesis of various specialty esters and amides that find use as:

Fragrance and Flavor Components: Many heptanoate esters possess pleasant fruity or floral scents and are used in the perfume and food industries. chemimpex.comdatavagyanik.com

Surfactants and Emulsifiers: The introduction of the heptanoyl group can impart amphiphilic properties to molecules, making them useful as surfactants and emulsifiers in cosmetics and food processing. chemimpex.com

Polymer Modifiers: this compound can be used to modify the properties of polymers, for example, to be used in coatings and adhesives. chemimpex.com

The reaction of this compound with 2-ethylthiophene (B1329412) in the presence of stannic chloride to produce 2-ethyl-5-heptanoylthiophene is another example of its application in fine chemical synthesis. chemicalbook.comsigmaaldrich.comottokemi.com

Synthesis of γ-Ketoaldehydes

This compound is a documented reagent in the synthesis of γ-ketoaldehydes. scientificlabs.iechemicalbook.comindiamart.com These difunctional compounds are valuable synthetic intermediates, characterized by the presence of both a ketone and an aldehyde group separated by two carbon atoms. The general reactivity of acyl chlorides allows them to be used in Friedel-Crafts acylation or related reactions to introduce the heptanoyl group, which can be a precursor to the γ-ketoaldehyde structure.

One of the fundamental routes to pyrrole (B145914) derivatives, which are crucial in medicinal chemistry and materials science, is the Paal-Knoor synthesis. nih.gov This reaction typically involves the condensation of a γ-dicarbonyl compound (like a γ-ketoaldehyde) with a primary amine. nih.gov The synthesis of the requisite γ-ketoaldehyde precursors, such as 4,7-dioxoheptanoic acid, has been accomplished using related acyl chlorides like 3-carbomethoxypropionyl chloride in a Grignard reaction, which selectively yields a ketone. nih.gov While specific mechanistic pathways for the use of this compound in all γ-ketoaldehyde syntheses are proprietary or varied, its role as an acylating agent is fundamental to creating the necessary dicarbonyl framework. indiamart.com

Derivatization in Heterocyclic Compound Synthesis (e.g., 1,3,4-thiadiazole (B1197879) derivatives)

This compound is effectively used for the derivatization of heterocyclic compounds, particularly in the synthesis of novel 1,3,4-thiadiazole derivatives. uobaghdad.edu.iqprepchem.comuobaghdad.edu.iq The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov Acylation of amino-substituted thiadiazoles with this compound is a common strategy to produce amide derivatives, modifying the compound's physicochemical properties and biological profile. uobaghdad.edu.iquobaghdad.edu.iq

In a typical synthesis, an amino-1,3,4-thiadiazole is reacted with an equimolar amount of this compound in a suitable solvent like dimethylformamide (DMF), often with a base such as pyridine (B92270) to act as an acid scavenger. uobaghdad.edu.iq Another documented procedure involves dissolving a hydroxy-substituted thiadiazole derivative in pyridine, cooling the solution, and adding this compound dropwise to form an ester linkage. prepchem.com The resulting heptanoyl-functionalized thiadiazoles are then purified for further study. prepchem.com

| Starting Material | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazoles | This compound, DMF, Pyridine | N-Heptanoyl-1,3,4-thiadiazole amide derivative | uobaghdad.edu.iq |

| 2-(4-hexylphenyl)-5-(6-hydroxynaphthalene-2-yl)-1,3,4-thiadiazole | This compound, Pyridine, Iced water bath | 2-(4-hexylphenyl)-5-(6-heptanoyloxynaphthalene-2-yl)-1,3,4-thiadiazole | prepchem.com |

Bioconjugation and Biomolecule Labeling Applications of this compound

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or peptide, to form a stable hybrid. rootsanalysis.combiosyn.com this compound is utilized in this field to attach a heptanoyl group—a seven-carbon lipid chain—to various biomolecules. chemimpex.com This labeling technique is valuable for altering properties like solubility or for creating specific probes for biochemical research. chemimpex.commdpi.com

Preparation of Acylated Amino Acids and Peptides for Biochemical Research

This compound is used for the acylation of amino acids and peptides, which is a crucial technique for investigating protein interactions and functions. chemimpex.com The attachment of a fatty acid chain, known as lipidation, can significantly influence a peptide's biological activity and pharmacokinetic profile.

A key challenge in this process is achieving chemoselectivity, as amino acids can have multiple reactive sites (e.g., α-amino group, side-chain amino group in lysine, or hydroxyl group in serine). nih.govgoogle.com By controlling reaction conditions, such as pH, it's possible to direct the acylation. Under acidic conditions, for instance, amino groups are protonated and less reactive, favoring the O-acylation of hydroxyamino acids. nih.gov For selective N-acylation of lysine's side chain, protecting groups or specialized reagents may be employed. google.com

A notable research application is the introduction of ε-N-heptanoyl-L-lysine into GLP-1, a therapeutic peptide. nih.gov The resulting lipidated peptide demonstrated a stronger binding affinity to human serum albumin, leading to longer-lasting effects in lowering blood glucose levels. nih.gov This highlights how heptanoylation can be a powerful tool for enhancing the therapeutic properties of peptides. nih.gov

| Biomolecule | Acylation Site | Research Goal | Reference |

|---|---|---|---|

| Amino Acids/Peptides | α-amino group or side chains | Studying protein interactions and functions. | chemimpex.com |

| GLP-1 Peptide (via L-Lysine) | ε-amino group of lysine | Enhance binding to human serum albumin for prolonged therapeutic effect. | nih.gov |

| Hydroxyamino acids (e.g., Serine, Threonine) | Side-chain hydroxyl group | Chemoselective synthesis of O-acyl derivatives for use as amphiphilic organocatalysts. | nih.gov |

Heptanoyl-labeled Biomolecules in Immunoassays and Drug Delivery Studies

Heptanoyl-labeled biomolecules serve as important tools in both diagnostic and therapeutic research. smolecule.com The introduction of the heptanoyl group can be used to modulate the properties of biomolecules for specific applications in immunoassays and drug delivery systems. smolecule.comnih.gov

In the context of immunoassays—biochemical tests that measure the presence or concentration of a molecule—a heptanoyl group can act as a hapten. abyntek.comlepumedical.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. A heptanoyl-labeled protein can therefore be used to generate specific antibodies or as a detection reagent in various immunoassay formats like ELISA. abyntek.comuomustansiriyah.edu.iq

In drug delivery, the conjugation of a heptanoyl chain to a therapeutic agent or a carrier molecule can enhance its performance. nih.gov The lipid nature of the heptanoyl group can improve the solubility of hydrophobic drugs or facilitate their encapsulation into delivery vehicles like nanoparticles or micelles. mdpi.comresearchgate.net This modification can also improve the pharmacokinetic profile of a drug, for instance, by promoting binding to plasma proteins like albumin, thereby extending its circulation half-life and enabling sustained release. mdpi.com This strategy is part of a broader effort to create more effective, targeted, and stable drug delivery systems. nih.gov

This compound, a versatile acyl chloride, serves as a key building block in a variety of catalytic transformations for the construction of carbon-carbon bonds. This article explores the utility of this compound in palladium-catalyzed reactions and reactions catalyzed by Lewis acids, delving into the scope, limitations, and optimization of these important synthetic methods.

Conclusion

Heptanoyl chloride is a highly reactive and versatile chemical compound that plays a crucial role as a building block and intermediate in modern organic synthesis. Its ability to readily undergo acylation reactions makes it an indispensable tool for chemists in the pharmaceutical, agrochemical, and materials science fields. The continued exploration of its reactivity and applications will undoubtedly lead to the development of new and innovative molecules with a wide range of functionalities.

Heptanoyl Chloride in Advanced Materials Science and Polymer Modification

Incorporation of Heptanoyl Moieties into Polymer Chains

The covalent attachment of heptanoyl groups to existing polymer backbones is a key strategy for altering their intrinsic properties. Heptanoyl chloride's high reactivity with nucleophiles like hydroxyl (-OH) and amine (-NH2) groups, which are prevalent in many natural and synthetic polymers, enables this modification. This process, known as acylation, results in the formation of ester or amide linkages, respectively, effectively grafting the seven-carbon alkyl chain onto the polymer.

Introduction of Specific Functionalities (e.g., hydrophobicity, specific binding properties)

A primary motivation for incorporating heptanoyl moieties is to increase the hydrophobicity of naturally hydrophilic polymers. Research on chitosan (B1678972), a biopolymer rich in amine and hydroxyl groups, demonstrates this principle. The modification of chitosan with acyl chlorides, including this compound, transforms its interaction with aqueous environments. rsc.org

In a comparative study modeling the behavior of modified chitosan networks, heptanoyl-modified chains exhibited distinct properties compared to those modified with shorter alkyl chains like butanoyl groups. rsc.org The stronger association between the longer heptanoyl moieties prevented the network collapse and morphological transitions observed with butanoyl-chitosan. rsc.org This indicates that the length of the alkyl group is a critical parameter in controlling the self-assembly and final architecture of the modified polymer network in a hydrated state. rsc.org This ability to tune the hydrophobic-hydrophilic balance is crucial for creating materials with specific binding capabilities, where controlled hydrophobic interactions are necessary for encapsulating non-polar molecules or for creating specific recognition sites.

| Modification Group | Degree of Substitution (%) | Observed Network Behavior | Reference |

| Butanoyl | 16 | Stable | rsc.org |

| Butanoyl | 32 | Network Collapse | rsc.org |

| Heptanoyl | 8 | Stable | rsc.org |

| Heptanoyl | 24 | Stable, No Collapse | rsc.org |

Table 1: Comparative behavior of chitosan networks modified with butanoyl and heptanoyl groups at different degrees of substitution in hydrated simulations. rsc.org

Enhancement of Polymer Properties for Coatings and Adhesives

This compound is utilized in the modification of polymers to enhance their properties for applications in coatings and adhesives, aiming to improve performance and durability. chemimpex.com The introduction of the heptanoyl group can significantly improve a polymer's utility in these areas. For coatings, increased hydrophobicity leads to better water resistance, crucial for protecting underlying substrates from moisture.

For adhesives, modifying a polymer's polarity to better match that of a non-polar substrate can substantially improve bond strength. Specialty polymers with tailored characteristics are central to developing smart coatings and adhesives for high-performance applications. taylorfrancis.comicrc.ac.ir By grafting heptanoyl chains onto a polymer, its surface energy is lowered, making it more compatible with low-surface-energy plastics and other materials that are traditionally difficult to bond.

Surface Modification of Materials using this compound

Beyond bulk polymer modification, this compound is an effective agent for altering the surface chemistry of materials. This is a powerful technique for improving the interfacial properties of a material without changing its bulk characteristics. The reaction typically involves exposing a material with a surface rich in hydroxyl or amine groups (such as cellulose (B213188), silica, or certain metals and metal oxides) to this compound, leading to the covalent attachment of a hydrophobic heptanoyl layer.

Improvement of Adhesion and Wettability

Surface modification is a key strategy for enhancing material properties like adhesion and wettability. scitechnol.commdpi.com By reacting this compound with a surface, its polarity can be precisely controlled. For instance, grafting the non-polar heptanoyl chains onto a polar surface decreases its surface energy, making it more hydrophobic and less wettable by water. Conversely, this increased organophilicity can improve wettability by non-polar liquids, such as oils or organic resins. This is critical for improving the adhesion of polymer coatings or composites, ensuring a strong interface between the material surface and the applied substance. researchgate.net

| Surface Treatment | Objective | Mechanism | Potential Application |

| This compound on Cellulose | Increase Hydrophobicity | Esterification of surface hydroxyl groups | Water-resistant wood or paper products |

| This compound on Silica | Decrease Polarity | Reaction with surface silanol (B1196071) groups | Improved dispersion in non-polar polymer matrices |

| This compound on Metal Oxide | Improve Polymer Adhesion | Formation of an organophilic layer | Enhanced bonding for paints and coatings |

Table 2: Conceptual applications of surface modification using this compound to alter adhesion and wettability.

Preparation of Ester-Linked Bilayer Films

This compound is explicitly cited as a reagent used in the preparation of ester-linked bilayer films. sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.comlookchem.com This application leverages the molecule's bifunctional nature in a conceptual sense: the reactive acyl chloride head and the passive, structure-directing alkyl tail. In the synthesis of such films, a substrate is typically functionalized with hydroxyl groups. A subsequent reaction with this compound leads to the formation of a self-assembled monolayer, with the heptanoyl chains oriented away from the surface. A second layer can then be built upon this first one, potentially involving another esterification reaction, to create a well-defined bilayer structure. These organized molecular assemblies are of interest in fields such as electronics, sensor technology, and biomaterials, where precise control over surface properties and film thickness is paramount.

N-Acylation of Biopolymers: Chitosan as a Case Studymdpi.comnih.gov

The modification of chitosan through N-acylation with agents like this compound introduces hydrophobic alkyl chains onto the hydrophilic polymer backbone. nih.gov This chemical alteration is pursued to enhance properties such as insolubility in acidic conditions, which is a limitation of unmodified chitosan. nih.gov The reaction involves the nucleophilic attack of the primary amino groups of the chitosan on the electrophilic carbonyl carbon of this compound. mdpi.com This results in the formation of an amide bond and the release of hydrochloric acid as a byproduct. mdpi.com The extent of this modification, known as the degree of substitution (DS), is a critical parameter that dictates the final properties of the N-heptanoyl chitosan. mdpi.comnih.gov

Influence of Reaction Medium pH on Degree of Substitutionmdpi.comnih.govmdpi.com

The pH of the reaction medium is a crucial factor that significantly influences the degree of substitution (DS) during the N-acylation of chitosan with acyl chlorides like this compound. mdpi.comnih.gov The primary amino groups on the chitosan backbone are the primary sites for this reaction. mdpi.com For the nucleophilic substitution to occur efficiently, the amino groups need to be in their free, unprotonated form (-NH2). mdpi.com

In acidic conditions (low pH), the amino groups of chitosan become protonated (-NH3+), which deactivates them for the nucleophilic attack on the acyl chloride. mdpi.com Conversely, a higher pH environment favors the deprotonation of the amino groups, making them more available to react with this compound. mdpi.commdpi.com Research on the closely related hexanoyl chloride has demonstrated that increasing the pH of the reaction medium from 6.0 to 7.5 leads to a corresponding increase in the degree of substitution. mdpi.com This is attributed to the increased neutralization of the hydrochloric acid byproduct at higher pH values, which shifts the reaction equilibrium towards the formation of the N-acylated product. mdpi.com

Interactive Table: Influence of Reaction pH on the Degree of Substitution (DS) of N-Heptanoyl Chitosan (based on data for Hexanoyl Chitosan) mdpi.com

| Reaction pH | Degree of Substitution (DS) % |

| 6.0 | Low |

| 6.5 | Medium |

| 7.0 | High |

| 7.5 | Very High |

Note: This table illustrates the general trend observed in the N-acylation of chitosan. The exact DS values would depend on specific reaction conditions.

Impact on Adsorption Properties of Modified Biopolymersmdpi.comeie.gr

The N-acylation of chitosan with this compound and the resulting degree of substitution have a profound impact on the adsorption properties of the modified biopolymer. mdpi.comeie.gr While the introduction of hydrophobic heptanoyl chains can decrease the number of available amino groups, which are primary sites for metal ion chelation, it enhances the polymer's stability in acidic aqueous solutions. eie.gr This stability is crucial for the application of chitosan as an adsorbent in acidic wastewater. eie.gr

Interactive Table: Effect of Degree of Substitution on Cadmium Ion Adsorption by N-Heptanoyl Chitosan (based on data for Hexanoyl Chitosan) mdpi.com

| Modified Chitosan (Synthesized at pH) | Degree of Substitution (DS) % | Cd2+ Adsorption (%) |

| H-chitosan-6.0 | Low | Low |

| H-chitosan-7.0 | High | 75-90 |

| H-chitosan-7.5 | Very High | 75-90 |

| H-chitosan-8.0 | Very High | 75-90 |

Note: This table demonstrates the significant influence of the synthesis pH and consequent degree of substitution on the adsorption performance of the modified chitosan.

Computational Chemistry Approaches to Heptanoyl Chloride Systems

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are crucial for elucidating the complex pathways of chemical reactions. For acyl chlorides, including heptanoyl chloride, computational methods can map out the potential energy surface of a reaction, identifying intermediates, and the high-energy transition states that connect them.

Reactions of acyl chlorides, such as hydrolysis or aminolysis, are generally understood to proceed through a nucleophilic addition-elimination mechanism. nih.gov Computational studies, often employing ab initio or Density Functional Theory (DFT) methods, have explored the nature of this mechanism in detail for various acyl chlorides. nih.gov These studies investigate whether the reaction proceeds through a stable tetrahedral intermediate or a single, concerted transition state. rsc.org The specific pathway can depend on factors like the nature of the nucleophile, the leaving group, and the solvent environment. nih.gov

Table 1: General Findings from Theoretical Studies on Acyl Chloride Reaction Mechanisms

| Feature | Description | Relevant Computational Insight |

| Mechanism Type | Nucleophilic Addition-Elimination | Can proceed via a stepwise mechanism with a tetrahedral intermediate or a concerted mechanism with a single transition state. rsc.org |

| Potential Energy Surface | Can exhibit single, double, or triple-well profiles depending on the reactants and conditions. nih.gov | |

| Transition State | The geometry involves the incoming nucleophile and the departing leaving group arranged around the central carbonyl carbon. Its energy determines the reaction rate. | |

| Intermediate | A tetrahedral adduct may be formed. Its stability is influenced by the strength of the new bond and the leaving group's ability. nih.gov |

Prediction of Reactivity and Selectivity in this compound-Mediated Processes

Computational chemistry is increasingly used to predict the reactivity of chemical compounds and the selectivity of their reactions, saving time and resources in experimental work. nih.govscienceopen.com For this compound, these predictive models can help understand how it will behave in different chemical environments and with various reactants.

Selectivity, the preference for reaction at one site over another, can also be predicted. researchgate.net For example, in reactions with molecules containing multiple nucleophilic sites, computational models can calculate the activation energies for attack at each site. The pathway with the lowest activation energy will be the most favored, thus predicting the regioselectivity of the reaction. nist.gov While broad-based machine learning models are being developed for general reaction prediction, mdpi.com specific quantitative predictions for this compound would require dedicated computational studies. However, general principles from studies on other acyl chlorides show that factors like steric hindrance and the electronic properties of the substrate play a key role in determining selectivity. lbl.gov

Table 2: Computationally Derived Descriptors for Predicting Reactivity

| Descriptor | Definition | Implication for this compound Reactivity |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ease of accepting electrons from a nucleophile, suggesting higher reactivity. |

| Atomic Charge | Calculated partial charge on the carbonyl carbon. | A more positive charge enhances electrostatic attraction with nucleophiles, increasing reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Regions of positive potential (often near the carbonyl carbon) indicate sites susceptible to nucleophilic attack. dergipark.org.tr |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | A lower activation energy corresponds to a faster reaction rate. |

Molecular Modeling of this compound Interactions with Substrates and Catalysts

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, allow for the study of the dynamic interactions between this compound and other molecules, such as substrates or catalysts. acs.orgdiva-portal.org These simulations can provide a detailed picture of how molecules approach each other, the orientation they adopt, and the non-covalent interactions that stabilize the complex before a reaction occurs.

For a reaction to occur, the reactants must come together in a specific orientation. Molecular docking, a computational technique, can predict the preferred binding mode of a substrate with a catalyst or an enzyme. mdpi.com Following docking, MD simulations can be run to observe the stability of the predicted complex and to explore the conformational changes that may occur over time. trendscarbo.com These simulations can reveal the role of specific amino acid residues in an enzyme's active site in binding and activating the substrate. mdpi.com

In the context of this compound, molecular modeling could be used to understand its interaction with a substrate in a complex reaction mixture or its binding within the active site of a biocatalyst. For example, studies have investigated the interaction of acylated molecules with proteins, using MD simulations to understand how the acyl chain influences binding and protein dynamics. rsc.org While these studies may not have used this compound specifically, the methodologies are directly transferable. For instance, the interaction of heptanoyl-derivatized molecules with cyclodextrins has been explored, suggesting the formation of host-guest complexes.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of molecules. trendscarbo.com It provides a good balance between accuracy and computational cost, making it suitable for studying systems of the size of this compound and its reaction complexes. scienceopen.com

DFT calculations can provide a wealth of information about the electronic properties of this compound. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the HOMO and LUMO), and the calculation of various properties that help in understanding its reactivity. For example, DFT can be used to calculate the atomic charges and MEP maps mentioned in section 7.2, which are crucial for predicting sites of nucleophilic attack. dergipark.org.tr

Furthermore, DFT is the workhorse for calculating the potential energy surfaces of reactions involving this compound. rsc.org By optimizing the geometries of reactants, products, intermediates, and transition states, and calculating their energies, DFT can elucidate reaction mechanisms and determine activation barriers. rsc.org For example, DFT calculations have been used to study the reaction mechanisms of various acyl chlorides, providing insights into the energetics of different pathways. nih.gov In one study, DFT calculations at the B3LYP/6-311G(d) level were used to optimize the ground state of a molecule synthesized using this compound, demonstrating its application in characterizing the electronic structure of resulting products. rsc.org

Table 3: Information Obtainable from DFT Analysis of this compound

| Property | Description | Relevance to this compound |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of electrons and helps identify electron-rich and electron-deficient regions. |

| Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energies and shapes of these orbitals are key indicators of chemical reactivity and are used in frontier molecular orbital theory. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Can be compared with experimental infrared (IR) spectra to confirm the structure of a molecule. |

| Reaction Energetics | Calculation of energies of reactants, products, and transition states. | Allows for the determination of reaction enthalpies, activation energies, and the overall thermodynamic feasibility of a reaction. rsc.org |

Analytical Techniques for Heptanoyl Chloride and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of heptanoyl chloride and for quantitative measurements. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its functional groups and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR for degree of substitution)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. ¹H-NMR, in particular, provides information about the number of different types of protons, their chemical environment, and their proximity to one another.

In the ¹H-NMR spectrum of this compound, distinct signals correspond to the protons at different positions along the alkyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the acyl chloride group. For instance, the protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and appear at a higher chemical shift compared to the protons further down the chain. Integration of the peak areas allows for the determination of the relative number of protons in each environment. This technique is also valuable for analyzing derivatives of this compound to determine the degree and position of substitution. chemicalbook.comchemicalbook.comspectrabase.com

Table 1: Representative ¹H-NMR Spectral Data for this compound

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ω-carbon) | 0.9 | Triplet |

| (CH₂)₄ | 1.2-1.7 | Multiplet |

| CH₂ (α to C=O) | 2.8-2.9 | Triplet |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used. chemicalbook.comspectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds.

The FTIR spectrum of this compound is characterized by a strong absorption band in the region of 1780-1815 cm⁻¹, which is indicative of the C=O stretching vibration of the acyl chloride group. nih.govresearchgate.net This is a key diagnostic peak that distinguishes it from other carbonyl compounds like carboxylic acids or esters. Other characteristic absorptions include C-H stretching vibrations around 2850-2960 cm⁻¹ and C-Cl stretching, which typically appears in the fingerprint region. researchgate.netresearchgate.net FTIR is also instrumental in monitoring reactions involving this compound, such as esterification, by observing the disappearance of the acyl chloride peak and the appearance of a new ester carbonyl peak. researchgate.netresearchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Acyl Chloride) | Stretching | 1780 - 1815 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C-Cl | Stretching | 650 - 850 |

Note: The exact wavenumber can be influenced by the molecular environment and sample state. nih.govavantorsciences.com

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nist.govchemsrc.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ can be observed, confirming the molecular weight of the compound. nist.gov Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak. Common fragmentation patterns for acyl chlorides include the loss of the chlorine atom and cleavage of the alkyl chain, providing further structural information.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures and for its quantification. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. srlchem.comnist.gov In GC, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column.

This compound can be separated from other components in a mixture based on its boiling point and its interaction with the stationary phase. srlchem.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard. The purity of this compound is often specified with a minimum assay determined by GC. srlchem.comthermofisher.comchemimpex.com

High-Performance Liquid Chromatography (HPLC) of Derivatives

While this compound itself can be analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC), this technique is particularly useful for the analysis of its less volatile derivatives. sielc.com For instance, the products of reactions involving this compound, such as esters or amides, are often analyzed by HPLC.

In a typical reverse-phase HPLC method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724). sielc.comphysiology.org The separation is based on the differential partitioning of the derivatives between the two phases. A detector, such as a UV-Vis or mass spectrometer, is used for detection and quantification. This method is scalable and can be used for the isolation of impurities in preparative separations. sielc.com The analysis of derivatives like cis-3,4-methylene-heptanoylcarnitine has been performed using UPLC coupled with mass spectrometry, employing a C8 column and a gradient elution with a mobile phase of water and acetonitrile containing formic acid. physiology.org

Titration-Based Methods for Quantitative Determination (e.g., potentiometric titration for degree of substitution)

Titration remains a fundamental and cost-effective analytical technique for the quantitative analysis of chemical compounds, including this compound and its derivatives. Both the purity of this compound and the degree of substitution (DS) on functionalized materials can be determined using titrimetric methods.

One common method for determining the purity of acyl chlorides like this compound is argentometric titration. This involves titrating the chloride ions, produced upon hydrolysis of the acyl chloride, with a standardized solution of silver nitrate (B79036). The endpoint of the titration can be detected using an indicator or, for greater accuracy, by potentiometric measurement. In a typical procedure, a known weight of the this compound sample is hydrolyzed in water or an aqueous solvent mixture. The resulting solution, containing hydrochloric acid, is then titrated with silver nitrate solution. The potential difference between a silver electrode and a reference electrode is monitored as the titrant is added. A sharp change in potential signifies the equivalence point, from which the amount of chloride, and thus the purity of the this compound, can be calculated.

Potentiometric titration is also a valuable tool for determining the degree of substitution (DS) of heptanoyl groups onto a polymer or material. This is particularly relevant for modified biopolymers such as chitosan (B1678972) or cellulose (B213188), where the extent of acylation significantly influences the material's properties. A common approach involves the titration of unreacted functional groups on the polymer backbone after modification with this compound.

For instance, in the case of chitosan modified with an acyl chloride, potentiometric titration of the remaining free amino groups can be used to calculate the DS. mdpi.comresearchgate.net The modified chitosan is dissolved in an acidic solution, and the free amino groups are protonated. This solution is then titrated with a standard solution of sodium hydroxide. The titration curve will show inflection points corresponding to the neutralization of the excess acid and the deprotonation of the amino groups. The amount of base consumed to deprotonate the amino groups is used to quantify the number of unreacted sites, and by difference from the total initial amino groups, the DS can be determined. bibliotekanauki.pl

A similar principle can be applied to other functionalized polymers. For example, in the case of polyaldehyde dextran, the degree of substitution of formyl groups can be determined by reacting them with hydroxylamine (B1172632) hydrochloride to form an oxime and release hydrochloric acid. The liberated acid is then titrated potentiometrically with a standard base. nih.gov While this method is specific to aldehydes, it illustrates the adaptability of titration for quantifying functional group conversion.

The table below outlines a general procedure for determining the degree of substitution of a hypothetical heptanoyl-modified polymer with primary amine groups using potentiometric titration.

Table 1: Generalized Procedure for Determining Degree of Substitution by Potentiometric Titration

| Step | Description | Purpose |

| 1. Sample Preparation | A precisely weighed amount of the heptanoyl-modified polymer is dissolved in a known excess of a standard acid solution (e.g., HCl). | To protonate all the unreacted primary amine groups. |

| 2. Titration Setup | A pH electrode or a suitable ion-selective electrode is immersed in the sample solution, which is placed on a magnetic stirrer. | To monitor the change in pH or potential during the titration. |

| 3. Titration | The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. | To neutralize the excess acid and then deprotonate the protonated amine groups. |

| 4. Data Acquisition | The pH or potential is recorded as a function of the volume of titrant added. | To generate a titration curve. |

| 5. Endpoint Determination | The equivalence points are determined from the titration curve, typically by finding the points of maximum slope (inflection points) using the first or second derivative of the curve. bibliotekanauki.pl | To accurately determine the volume of titrant consumed for each neutralization step. |

| 6. Calculation | The volume of titrant corresponding to the deprotonation of the amine groups is used to calculate the number of free amine groups. The degree of substitution is then calculated based on the initial number of amine groups in the unmodified polymer. | To quantify the extent of heptanoyl group attachment. |

It is important to note that the accuracy of titration-based methods can be affected by factors such as the solubility of the polymer and the complete protonation of functional groups. mdpi.comresearchgate.net Therefore, results are often corroborated with other techniques like NMR spectroscopy.

Advanced Characterization Techniques for Functionalized Materials and Polymers

The introduction of heptanoyl groups into a material or polymer backbone imparts significant changes in its chemical and physical properties. A suite of advanced analytical techniques is employed to characterize these modifications comprehensively. These techniques provide information on the chemical structure, composition, thermal properties, and morphology of the functionalized materials.

Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the successful functionalization of a material with this compound. The appearance of a characteristic strong absorption band corresponding to the ester or amide carbonyl (C=O) stretching vibration (typically in the range of 1700-1750 cm⁻¹ for esters and 1630-1680 cm⁻¹ for amides) provides evidence of the acylation reaction. researchgate.net Concurrently, a decrease in the intensity of the band associated with the original functional group (e.g., O-H or N-H stretching) can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for detailed structural elucidation of heptanoyl-functionalized materials. In ¹H NMR spectra, new signals corresponding to the protons of the heptanoyl group's aliphatic chain (CH₃ and CH₂) will appear. researchgate.netresearchgate.net The integration of these signals relative to the signals from the polymer backbone can be used to determine the degree of substitution, often with higher accuracy than titration methods. mdpi.comresearchgate.net

Thermal Analysis Techniques:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the modified material. The introduction of heptanoyl groups can alter the decomposition profile of the polymer, and TGA can reveal changes in the onset of degradation temperature and the residual mass. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). measurlabs.commalvernpanalytical.com.cn The grafting of heptanoyl chains can affect the intermolecular forces and chain mobility of the polymer, leading to shifts in these transition temperatures. This information is crucial for understanding the processing and end-use performance of the material. specificpolymers.com

Microscopy and Scattering Techniques:

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the functionalized material. It can reveal changes in surface texture, porosity, and particle shape resulting from the modification with this compound. pjoes.com

X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of materials. malvernpanalytical.com.cn The introduction of bulky heptanoyl groups can disrupt the crystalline packing of a polymer, leading to a decrease in crystallinity. XRD patterns can quantify these changes and provide insights into the material's mechanical properties.

The table below summarizes these advanced characterization techniques and their application in the analysis of this compound-functionalized materials.

Table 2: Advanced Characterization Techniques for Heptanoyl-Functionalized Materials

| Technique | Information Provided | Relevance to Heptanoyl-Functionalized Materials |

| FTIR Spectroscopy | Presence of functional groups. | Confirms the covalent attachment of the heptanoyl group via the appearance of a carbonyl (C=O) band. |

| NMR Spectroscopy | Detailed chemical structure and composition. | Provides unambiguous structural confirmation and allows for accurate determination of the degree of substitution. mdpi.comresearchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile. | Evaluates how the heptanoyl modification affects the material's stability at high temperatures. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (Tg, Tm, Tc). | Reveals changes in polymer chain mobility and physical state due to the grafted heptanoyl chains. malvernpanalytical.com.cn |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography. | Visualizes changes in the material's surface texture and structure after functionalization. pjoes.com |

| X-ray Diffraction (XRD) | Crystalline structure and degree of crystallinity. | Determines the impact of the heptanoyl groups on the polymer's crystalline arrangement. malvernpanalytical.com.cn |

By combining these advanced techniques, a comprehensive understanding of the structure-property relationships in materials functionalized with this compound can be achieved, which is essential for tailoring their performance for specific applications.

Green Chemistry Principles in Heptanoyl Chloride Synthesis and Utilization

Atom Economy Maximization in Heptanoyl Chloride Reactions

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. kharagpurcollege.ac.inulaval.camatanginicollege.ac.in The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. kharagpurcollege.ac.inulaval.camatanginicollege.ac.in Reactions with 100% atom economy, such as addition and rearrangement reactions, are considered ideal from a green chemistry perspective. matanginicollege.ac.in

In the context of this compound, its synthesis and subsequent reactions often fall short of this ideal. The traditional synthesis of this compound from heptanoic acid using reagents like thionyl chloride or oxalyl chloride generates byproducts. datavagyanik.comontosight.airesearchgate.net For example, the reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts. chemanager-online.com

Calculation of Atom Economy for this compound Synthesis:

Let's consider the synthesis of this compound from heptanoic acid and thionyl chloride:

CH₃(CH₂)₅COOH + SOCl₂ → CH₃(CH₂)₅COCl + SO₂ + HCl

Molecular Weight of Heptanoic Acid (C₇H₁₄O₂): 130.18 g/mol

Molecular Weight of Thionyl Chloride (SOCl₂): 118.97 g/mol

Molecular Weight of this compound (C₇H₁₃ClO): 148.63 g/mol

Molecular Weight of Sulfur Dioxide (SO₂): 64.07 g/mol

Molecular Weight of Hydrogen Chloride (HCl): 36.46 g/mol

Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Atom Economy = (148.63 / (130.18 + 118.97)) x 100 ≈ 59.5%

This calculation demonstrates that a significant portion of the reactant atoms end up in waste products.

To improve atom economy, alternative synthetic routes are being explored. Catalytic methods that can directly convert heptanoic acid to this compound with higher efficiency and fewer byproducts are a key area of research. datavagyanik.com In its applications, utilizing this compound in reactions with high atom economy, such as certain acylation reactions catalyzed by heterogeneous catalysts, is also a critical strategy. rsc.org For instance, the development of phosphine-free heterogeneous palladium(0)-catalyzed cross-coupling of triorganoindiums with acyl chlorides provides a pathway to synthesize various ketones with high atom economy. rsc.org

Waste Reduction Strategies and Environmental Factor (E-factor) Considerations

The Environmental Factor (E-factor) is a key metric in green chemistry that quantifies the amount of waste produced per kilogram of product. chemanager-online.comrsc.org A lower E-factor signifies a more environmentally friendly process. rsc.org The E-factor for the fine chemicals industry, where this compound is often used, typically ranges from 5 to 50, indicating significant waste generation. kaatimex.bgcabb-chemicals.com

The conventional synthesis of this compound using chlorinating agents like thionyl chloride contributes to a high E-factor. kaatimex.bgcabb-chemicals.com The off-gases produced, such as sulfur dioxide and hydrogen chloride, require scrubbing with caustic soda, which in turn generates large volumes of saline wastewater. cabb-chemicals.com For example, the chlorination of a short-chain carboxylic acid with thionyl chloride can require 3.7 kg of caustic soda and produce 4.7 kg of salt-containing wastewater per kilogram of product. kaatimex.bg

Strategies to Reduce Waste and Lower the E-factor:

Recycling of Byproducts: Implementing closed-loop systems where byproducts are captured and reused is a critical strategy. For instance, the HCl and SO₂ generated during chlorination can be separated, purified, and repurposed. HCl can be sold as hydrochloric acid, and SO₂ can be fed back into the production of sulfur-based reagents. cabb-chemicals.com

Catalytic Processes: Shifting from stoichiometric reagents to catalytic ones can dramatically reduce waste. kharagpurcollege.ac.in Catalysts, by their nature, are used in smaller quantities and can often be recycled and reused. nih.govsavemyexams.com

Solvent-Free Reactions: Conducting reactions without a solvent, where possible, eliminates a major source of waste. nih.gov

Aqueous Work-up Minimization: Simplifying work-up procedures to reduce the use of water and organic solvents can significantly lower the E-factor. rsc.org

Table: E-factor Comparison for a Conventional vs. a Greener Acylation Process

| Process | Reagents | Waste Generated per kg of Product | E-factor |

|---|---|---|---|

| Conventional Acylation | Stoichiometric acid catalyst, organic solvent | High volume of solvent and catalyst waste | 5 - 50 kaatimex.bg |

| Greener Catalytic Acylation | Recyclable solid acid catalyst, minimal solvent | Low to no solvent waste, catalyst is recycled | Significantly < 5 |

Solvent Selection and Minimization Approaches

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass of material used. chemanager-online.com The selection of greener solvents and the minimization of their use are therefore central to sustainable chemistry.

In reactions involving this compound, such as Friedel-Crafts acylations, solvents like dichloromethane (B109758) and dichloroethane are often used. nih.govresearchgate.net These chlorinated solvents are toxic and environmentally persistent. rsc.org

Strategies for Greener Solvent Use:

Solvent Substitution: Replacing hazardous solvents with more benign alternatives is a key strategy. Bio-based solvents like Cyrene™ (dihydrolevoglucosenone) have emerged as viable alternatives to toxic dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane for reactions such as the synthesis of amides from acid chlorides. rsc.org Heptane has also been identified as an optimized solvent for certain Friedel-Crafts acylation reactions. rsc.org

Solvent-Free Conditions: The ideal scenario is to eliminate the solvent altogether. Some reactions, like the acylation of ferrocene (B1249389) with this compound, can be carried out under solvent-free conditions, particularly with the use of solid catalysts. nih.gov

Solvent Recycling: When solvents are necessary, implementing efficient recycling processes is crucial. Distillation can be used to purify waste solvents for reuse, potentially reducing the amount of solvent that needs to be purchased by more than 50%. chemanager-online.com

Aqueous Media: While this compound itself reacts with water, certain reactions of its derivatives can be performed in aqueous solutions, which is the most environmentally friendly solvent. fishersci.com

Table: Properties of Common Solvents in this compound Chemistry

| Solvent | Classification | Environmental/Health Concerns | Greener Alternative(s) |

|---|---|---|---|

| Dichloromethane | Chlorinated | Carcinogenic, volatile organic compound (VOC) | Cyrene™, Heptane, Water (where applicable) |

| Dichloroethane | Chlorinated | Toxic, probable human carcinogen, VOC | Cyrene™, Heptane, Water (where applicable) |

| Pyridine (B92270) | Aprotic | Flammable, toxic, harmful if swallowed or inhaled | Greener bases, alternative catalytic systems |

| Tetrahydrofuran (THF) | Ether | Peroxide-forming, VOC | 2-Methyltetrahydrofuran (2-MeTHF) |

Catalysis as a Tool for Sustainable this compound Chemistry

Catalysis is a cornerstone of green chemistry, offering numerous advantages over stoichiometric reactions. kharagpurcollege.ac.in Catalysts increase the rate of reaction, can enable reactions to occur under milder conditions (lower temperature and pressure), and can improve selectivity, leading to higher atom economy and reduced waste. savemyexams.com

In the context of this compound, catalysis plays a vital role in both its synthesis and its subsequent reactions.

Catalytic Synthesis of this compound:

Advanced production techniques are exploring the use of catalysts to improve the yield and purity of this compound from heptanoic acid, making the process more environmentally friendly. datavagyanik.com

Catalytic Applications of this compound:

Friedel-Crafts Acylation: This is a major class of reactions where this compound is used. Traditionally, these reactions use stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of waste. researchgate.net Green chemistry focuses on replacing these with recyclable solid acid catalysts.

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts for the acylation of aromatic compounds. nih.gov

Sulfated Zirconia: This solid superacid has proven to be an efficient and recyclable catalyst for the acylation of ferrocene with this compound. nih.gov

Mesoporous Graphitic Carbon Nitride (mpg-C₃N₄): This metal-free catalyst has shown excellent activity for Friedel-Crafts acylation, even at room temperature, offering a promising route for energy savings. rsc.org

Immobilized Palladium Catalysts: A heterogeneous palladium(0) catalyst immobilized on MCM-41 has been developed for the cross-coupling of triorganoindiums with acyl chlorides, demonstrating high efficiency and recyclability. rsc.org

Table: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst | Type | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric Lewis Acid | High reactivity | Corrosive, generates large amounts of aqueous waste, not recyclable |

| Zeolites | Heterogeneous Solid Acid | Recyclable, shape-selective, environmentally benign | Can be deactivated, may require higher temperatures |

| Sulfated Zirconia | Heterogeneous Solid Superacid | Highly active, recyclable, stable | Can be sensitive to impurities |

| mpg-C₃N₄ | Heterogeneous Metal-Free | Low cost, metal-free, active at low temperatures, recyclable | Newer technology, may have substrate limitations |

| Immobilized Pd(0) | Heterogeneous Metal | High atom economy, recyclable, phosphine-free | Potential for metal leaching, higher initial cost |

Design for Energy Efficiency in Synthetic Processes involving this compound

Designing for energy efficiency is a key principle of green chemistry that aims to minimize the energy requirements of chemical processes, thereby reducing both environmental impact and operating costs. matanginicollege.ac.in This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. matanginicollege.ac.in

Strategies for Enhancing Energy Efficiency:

Catalysis: As discussed previously, catalysts can lower the activation energy of a reaction, allowing it to proceed at a lower temperature and pressure, thus saving energy. savemyexams.com For example, the use of mpg-C₃N₄ as a catalyst for Friedel-Crafts acylation allows the reaction to proceed efficiently even at room temperature (27°C). rsc.org

Process Intensification: This involves developing smaller, more efficient reactors and processes. Flow chemistry, using microreactors, offers precise control over reaction parameters like temperature and residence time, leading to improved heat dissipation and potentially higher yields in shorter times, which can reduce energy consumption.

Microwave Irradiation: The use of unconventional energy sources like microwave irradiation can accelerate reaction rates. Polar molecules selectively absorb microwaves, leading to rapid heating and often shorter reaction times compared to conventional heating methods. kharagpurcollege.ac.in

Low-Temperature Processes: Developing synthetic protocols that operate at lower temperatures is a direct way to reduce energy input. For instance, in certain acylation reactions, maintaining cryogenic conditions (e.g., below -20°C) can not only save energy compared to high-temperature reflux but also suppress unwanted side reactions.

Solventless Reactions: Eliminating the need to heat large volumes of solvent inherently reduces the energy demand of a process. nih.gov

The conventional synthesis of this compound often involves refluxing, which is an energy-intensive step. Similarly, many of its applications, like Friedel-Crafts acylations, have traditionally been carried out at elevated temperatures. nih.gov The adoption of the strategies outlined above is essential for moving towards more energy-efficient and sustainable chemical manufacturing involving this compound.

Future Directions and Emerging Research Avenues for Heptanoyl Chloride

Exploration of Novel Reaction Pathways and Reagents for Derivatization

The reactivity of the acyl chloride group makes heptanoyl chloride a versatile reagent for introducing a seven-carbon aliphatic chain into various molecules. Future research is focused on moving beyond simple acylation reactions to more complex and targeted derivatizations.

One emerging area is the structural modification of complex natural products. For instance, research has been conducted on the derivatization of curcumin (B1669340), a natural compound with therapeutic potential but poor bioavailability. By reacting curcumin with this compound, researchers can create esterified derivatives with altered physicochemical properties, which may lead to enhanced cellular uptake and efficacy. researchgate.net

Another avenue of exploration is in the synthesis of specialized amide-based compounds. This compound is being used to synthesize N,N'-((((5-hexyl-10,15-diphenyl-10,15-dihydroporphyrin-2,8-diyl)bis(4,1-phenylene))bis(azanediyl))bis(4,1-phenylene))diheptanamide, a complex molecule with potential applications in materials science, demonstrating the utility of this compound in creating intricate supramolecular structures. uobaghdad.edu.iq The synthesis of such complex molecules often involves multi-step processes where this compound serves as a key reagent for introducing specific functionalities.

Furthermore, the development of novel reagents derived from this compound is an active area of research. These new reagents can then be used in a variety of synthetic transformations, expanding the toolkit available to organic chemists.

| Research Area | Description of Novel Pathway/Reagent | Potential Application |

| Natural Product Modification | Esterification of curcumin with this compound to improve its physicochemical properties. researchgate.net | Enhanced bioavailability of therapeutic compounds. |

| Complex Amide Synthesis | Synthesis of intricate diheptanamide derivatives of porphyrin. uobaghdad.edu.iq | Development of new materials with unique photophysical properties. |

| Multi-step Total Synthesis | Use as a building block in the generation of complex carbon skeletons for natural product synthesis. | Synthesis of bioactive molecules and pharmaceuticals. |

Development of Highly Selective and Efficient Catalytic Systems

To enhance the efficiency and sustainability of reactions involving this compound, the development of advanced catalytic systems is crucial. These systems aim to provide high selectivity, reduce waste, and allow for catalyst recycling.